methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
Overview
Description
Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a complex organic compound belonging to the beta-carboline family Beta-carbolines are a group of indole alkaloids known for their diverse biological activities and presence in various natural sources, including plants and animals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline core. The methoxyphenyl group is introduced through electrophilic aromatic substitution, and the esterification of the carboxylate group is achieved using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated synthesis can enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydro-beta-carboline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxyphenyl group or the beta-carboline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted beta-carbolines, quinoline derivatives, and tetrahydro-beta-carboline derivatives, each with distinct biological activities.
Scientific Research Applications
Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Harmine: Another beta-carboline with similar structural features but different biological activities.
Tetrahydroharmine: A reduced form of harmine with distinct pharmacological properties.
Norharmane: A beta-carboline with a simpler structure and different biological effects.
Uniqueness
Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxyphenyl group and ester functionality contribute to its versatility in various applications.
Properties
IUPAC Name |
methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-13-7-5-6-12(10-13)18-19-15(11-17(22-18)20(23)25-2)14-8-3-4-9-16(14)21-19/h3-10,17-18,21-22H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAUJFNORYVHAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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